molecular formula C23H16ClN3OS2 B2539769 3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223817-13-7

3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2539769
CAS RN: 1223817-13-7
M. Wt: 449.97
InChI Key: MRPAYJNAENVJNS-UHFFFAOYSA-N
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Description

The compound “3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused with a thieno ring, which is a five-membered ring containing a sulfur atom. The molecule also contains two benzyl groups, one of which is chlorinated .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrimidine ring is aromatic and relatively stable. The sulfur atom in the thieno ring could potentially be involved in reactions. The benzyl groups, particularly the chlorinated one, could also participate in reactions .

Scientific Research Applications

Antitumor Agents

The compound has been synthesized and evaluated as a potent antitumor agent . It has shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

EZH2 Inhibitors

The compound is a derivative of thieno[3,2-d]pyrimidine and has been synthesized as an EZH2 inhibitor . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene repression. Inhibitors of EZH2 are being investigated for their potential to treat certain types of cancer .

Antimycobacterial Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds to which the given compound belongs, have been synthesized and screened against Mycobacteria . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Antifungal Agents

Sulfonamide derivatives, which include the given compound, have been reported to possess antifungal properties . These properties make them potential candidates for the development of new antifungal drugs .

Herbicidal Agents

Sulfonamide derivatives have also been reported to possess herbicidal properties . This suggests that the compound could potentially be used in the development of new herbicides .

Anticonvulsant Agents

Certain 1,3,4-thiadiazoles, a class of compounds to which the given compound belongs, have displayed anticonvulsant properties . This suggests that the compound could potentially be used in the development of new anticonvulsant drugs .

properties

IUPAC Name

5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3OS2/c24-17-9-4-8-16(12-17)14-29-23-26-19-18-10-5-11-25-21(18)30-20(19)22(28)27(23)13-15-6-2-1-3-7-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPAYJNAENVJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

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